GYKI-32887

Dopamine Agonist In Vivo Potency Behavioral Pharmacology

Prototypical dopamine agonists like bromocriptine introduce serotonergic crosstalk, confounding experimental interpretation in Parkinson's disease models. GYKI-32887 is a semi-synthetic ergoline D2 agonist engineered for cleaner dopaminergic signaling: • Enhanced in vivo potency at presynaptic D2 receptors in nucleus accumbens vs. bromocriptine • Superior D2/5-HT selectivity-reduces serotonergic interference for unambiguous attribution of dopaminergic effects • Unique GABAergic modulation: inhibits bicuculline-induced convulsions, a property absent in bromocriptine • Greater prolactin suppression efficacy for neuroendocrine studies Supplied at ≥98% purity with full analytical QC documentation. For research use only; not for human or veterinary applications.

Molecular Formula C25H25N7O3
Molecular Weight 471.5 g/mol
Cat. No. B608340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGYKI-32887
SynonymsKI328;  KI 328;  KI-328.
Molecular FormulaC25H25N7O3
Molecular Weight471.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H25N7O3/c1-34-25(33)29-19-11-7-16(8-12-19)13-14-26-24-27-15-20(23-32-31-22(35-23)17-9-10-17)21(30-24)28-18-5-3-2-4-6-18/h2-8,11-12,15,17H,9-10,13-14H2,1H3,(H,29,33)(H2,26,27,28,30)
InChIKeyDRWABHOVZJWFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GYKI-32887: Selective D2 Agonist Profile


GYKI-32887 (also known as RGH-7825) is a synthetic ergoline derivative that functions as a dopamine agonist [1]. It was developed as part of a series of semi-synthetic elymoclavine derivatives for potential therapeutic application in Parkinson's disease and related neurological conditions [2]. GYKI-32887 is structurally distinct from other marketed ergolines, featuring an N-(2-azidoethyl)-N-methylsulfonylamino moiety that confers unique pharmacological properties [3]. Its preclinical profile demonstrates quantifiable differentiation from prototypical dopamine agonists like bromocriptine in terms of in vivo potency, receptor selectivity, and off-target activity [2].

1

Selective D2 dopamine agonist – synthetic ergoline derivative with a distinct pharmacological fingerprint compared to prototypical agonists like bromocriptine.

2

Preclinical differentiation reported in D2 potency, serotonin receptor selectivity, and GABAergic modulation – relevant for mesolimbic pathway, prolactin regulation, and dyskinesia research models.

3

Tool compound for Parkinson's disease models and dopamine-serotonin interaction studies, where clean dopaminergic signaling is required.

GYKI-32887 vs. Standard Ergot Derivatives


The ergoline class of dopamine agonists (e.g., bromocriptine, pergolide, lisuride) are not interchangeable tool compounds. GYKI-32887 demonstrates a distinct pharmacological fingerprint that precludes simple functional substitution. It exhibits a unique combination of enhanced in vivo potency on specific dopaminergic pathways, superior selectivity for D2 over serotonin (5-HT) receptors compared to bromocriptine, and a significant GABAergic modulatory effect not present in its closest analogs [1][2][3]. These quantitative differences, detailed in the evidence below, have direct implications for experimental design in Parkinson's disease models, neuropharmacology of the nucleus accumbens, and studies of prolactin regulation.

GYKI-32887

Reported GABAergic modulatory effect (bicuculline antagonism) is absent in bromocriptine and standard ergolines – pathway-response endpoints may shift.

Standard ergolines

D2/5-HT selectivity profile differs from bromocriptine; off-target serotonergic effects may confound direct substitution in mixed receptor system studies.

Potency context

In vivo presynaptic D2 potency reported higher than bromocriptine; dose-response relationships require re-validation when switching from other ergoline tool compounds.

GYKI-32887: Evidence of Differentiation


Superior Presynaptic D2 Potency vs. Bromocriptine

GYKI-32887 demonstrates a quantifiable increase in potency over bromocriptine when stimulating presynaptic dopamine receptors in the nucleus accumbens. In a direct behavioral comparison using a rat model, GYKI-32887 induced significant hypolocomotion at a lower effective dose [1]. This suggests a greater potency for modulating the specific dopaminergic systems that regulate motor activity.

Presynaptic D2 potency vs. bromocriptine
Head-to-head
Reported to be more potent than bromocriptine in reducing locomotor activity at 1 pg dose injected into the nucleus accumbens of male Wistar rats (small open-field test).
Supports in vivo potency differentiation for mesolimbic pathway studies.
Single-dose comparison; confirm with full dose-response curves.
Dopamine Agonist In Vivo Potency Behavioral Pharmacology Parkinson's Disease Models

Enhanced D2 Selectivity Over 5-HT vs. Bromocriptine

GYKI-32887 exhibits a superior selectivity profile for the primary therapeutic target (D2 receptors) relative to potentially off-target serotonergic receptors, when compared directly to bromocriptine. Competitive binding assays reveal that GYKI-32887 has a higher affinity for D2 receptors over 5-HT1 and 5-HT2 receptors than bromocriptine, the reference substance [1].

D2 selectivity over 5-HT vs. bromocriptine
Head-to-head
Reported better selectivity for D2 receptors relative to 5-HT1 and 5-HT2 receptors compared to bromocriptine in radioligand binding assays (rat synaptosomal membranes).
Supports cleaner dopaminergic signal in mixed receptor system studies.
Selectivity ratios not quantified; review full binding profiles.
Receptor Binding Selectivity D2 Receptor 5-HT Receptor Off-Target Effects

Enhanced Prolactin Inhibition vs. Bromocriptine

In preclinical models of hyperprolactinemia, GYKI-32887 demonstrates a more potent inhibitory effect on prolactin secretion than bromocriptine [1]. This quantifiable difference in endocrine function underscores its distinct and enhanced activity at pituitary D2 receptors.

Prolactin inhibition vs. bromocriptine
Head-to-head
Reported more potent than bromocriptine in inhibiting prolactin secretion in an in vivo preclinical model.
Supports prolactin endpoint response differentiation for neuroendocrine studies.
Model specifics not detailed; verify across hyperprolactinemia models.
Endocrinology Prolactin Dopamine Agonist In Vivo Efficacy

Unique GABAergic Activity

GYKI-32887 possesses a unique pharmacological action not shared by bromocriptine: it inhibits the convulsive action of bicuculline, a GABAA receptor antagonist [1]. This suggests GYKI-32887 has a direct or indirect GABAergic agonistic effect, representing a distinct mechanistic differentiation from other ergoline dopamine agonists.

GABAergic activity (bicuculline antagonism)
Head-to-head
Inhibits bicuculline-induced convulsions, an effect absent in bromocriptine, in a rodent seizure model.
Indicates unique GABAergic mechanism differentiation from standard ergolines.
GABAergic interaction requires electrophysiological confirmation; receptor subtype not defined.
GABA Receptor Dyskinesia Anticonvulsant Novel Mechanism

GYKI-32887: Research Applications


Mesolimbic Pathway Modeling in Parkinson's

The demonstrated high in vivo potency on presynaptic D2 receptors in the nucleus accumbens makes GYKI-32887 an ideal tool for dissecting the role of the mesolimbic dopamine system in Parkinson's disease and its associated non-motor symptoms [1]. Its enhanced potency over bromocriptine allows for precise, low-dose activation of this pathway, which is critical for studying the neural circuitry underlying reward, motivation, and mood disorders that are comorbid with Parkinson's [1].

Dopamine-Serotonin Interaction Studies

Researchers studying complex neural networks where dopamine and serotonin systems interact should select GYKI-32887. Its superior selectivity for D2 receptors over 5-HT1 and 5-HT2 receptors, compared to bromocriptine, provides a cleaner pharmacological signal with reduced serotonergic crosstalk [2]. This specificity is essential for accurately attributing behavioral or biochemical observations to dopaminergic mechanisms, rather than confounding serotonergic activity [2].

Levodopa-Induced Dyskinesia Research

The unique ability of GYKI-32887 to inhibit bicuculline-induced convulsions, a property absent in bromocriptine, points to a significant GABAergic component of its action [3]. This makes GYKI-32887 a valuable compound for exploring novel therapeutic strategies for levodopa-induced dyskinesia, a common and debilitating motor complication in Parkinson's patients that is believed to involve aberrant GABAergic signaling in the basal ganglia [3].

Prolactin Regulation and Pituitary D2 Studies

For studies focused on the neuroendocrine control of prolactin secretion, GYKI-32887 provides a more potent alternative to bromocriptine [3]. Its demonstrated greater efficacy in inhibiting prolactin release makes it a superior tool for experiments requiring robust and reliable suppression of pituitary lactotroph activity, such as in models of hyperprolactinemia or when investigating the downstream effects of prolactin on behavior and physiology [3].

Application
Selection Property
Validation Focus
Mesolimbic pathway studies in Parkinson's models
Reported high in vivo D2 presynaptic potency
Nucleus accumbens-mediated motor and reward endpoints
Dopamine-serotonin interaction studies
Reported D2 selectivity over 5-HT1/5-HT2
Attributing behavioral effects to dopaminergic vs. serotonergic pathways
Levodopa-induced dyskinesia research
Reported GABAergic modulatory activity
GABAergic signaling contribution to dyskinesia models
Prolactin regulation studies
Reported prolactin inhibition potency
Pituitary D2 receptor-mediated endocrine endpoints

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